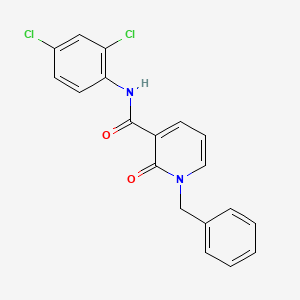
1-benzyl-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-benzyl-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H14Cl2N2O2 and its molecular weight is 373.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-benzyl-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the compound's synthesis, biological activities, and relevant research findings, including case studies and data tables.
Synthesis of the Compound
The synthesis of this compound typically involves a multi-step process that includes the reaction of 2,4-dichlorobenzaldehyde with malononitrile and other reagents under reflux conditions. The general procedure is outlined as follows:
-
Reagents :
- 3,5-cyclohexanedione (10 mmol)
- 2,4-dichlorobenzaldehyde (10 mmol)
- Malononitrile (10 mmol)
- 4-(dimethylamino)pyridine (DMAP) (1 mmol)
- Ethanol (100 mL)
- Procedure :
Anticancer Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound demonstrate inhibitory effects on various cancer cell lines.
Case Study: Anticancer Activity on HT29 and DU145 Cell Lines
- Method : The MTT assay was employed to evaluate cell viability.
- Results : The compound showed a dose-dependent inhibition of cell growth in both human colon cancer (HT29) and prostate cancer (DU145) cell lines. The IC50 values were comparable to those of known anticancer agents .
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| HT29 | 15 | Olmitinib |
| DU145 | 12 | Olmitinib |
The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. Molecular docking studies have suggested that the compound interacts with epidermal growth factor receptor (EGFR) tyrosine kinase, a critical target in cancer therapy. Binding affinity studies indicated a strong interaction between the compound and EGFR, which is essential for tumor growth and survival .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through its structure-activity relationship. Variations in substituents on the benzyl and dichlorophenyl moieties significantly influence its potency.
| Substituent | Effect on Activity |
|---|---|
| Benzyl group | Enhances lipophilicity and binding |
| Dichlorophenyl group | Increases inhibitory potency |
Eigenschaften
IUPAC Name |
1-benzyl-N-(2,4-dichlorophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-14-8-9-17(16(21)11-14)22-18(24)15-7-4-10-23(19(15)25)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJKBMSXEBAVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














